molecular formula C16H11IN2O B5227085 1-[(2-iodophenyl)diazenyl]-2-naphthol

1-[(2-iodophenyl)diazenyl]-2-naphthol

Cat. No.: B5227085
M. Wt: 374.17 g/mol
InChI Key: AQMBZYFYPYCCAV-UHFFFAOYSA-N
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Description

Overview of Azo Compounds in Advanced Organic and Inorganic Chemistry Research

Azo compounds are organic molecules that feature the R-N=N-R' functional group, where R and R' are typically aryl groups. The azo group acts as a chromophore, meaning it is responsible for the color of these compounds. This has led to their widespread use as dyes and pigments in industries such as textiles and printing. researchgate.net

Beyond their coloring properties, the delocalized π-electron system in aromatic azo compounds gives rise to interesting electronic and photophysical properties. researchgate.net In advanced research, azo compounds are explored for their potential in molecular switches, optical data storage, and as ligands in coordination chemistry. Their ability to form stable complexes with a variety of metal ions makes them valuable building blocks for supramolecular assemblies and functional materials. manchester.ac.uk

Significance of Naphthol-Based Azo Derivatives as Ligands and Functional Materials Precursors

Naphthol-based azo derivatives are a particularly important subclass of azo compounds. The hydroxyl group of the naphthol moiety, in proximity to the azo linkage, creates a potential chelation site for metal ions. This allows these molecules to act as bidentate ligands, forming stable complexes with transition metals. The resulting metallo-organic frameworks and coordination polymers are investigated for catalysis, gas storage, and sensing applications.

Furthermore, the extended aromatic system of the naphthyl group, combined with the azo bridge, can be tailored through chemical modification to create precursors for functional materials with specific optical, electronic, or liquid crystalline properties.

The Strategic Role of Halogenation (Specifically Iodine) in Arylazo Systems for Enhanced Research Utility

The introduction of halogen atoms, such as iodine, into the structure of arylazo systems is a strategic approach to modify their properties. Halogenation can influence the electronic nature of the molecule, its steric properties, and its potential for further chemical transformations.

Specifically, the presence of an iodine atom on the phenyl ring, as in 1-[(2-iodophenyl)diazenyl]-2-naphthol, offers several advantages for research. The iodine atom can serve as a "heavy atom," which can be useful in X-ray crystallography for determining the molecular structure. Additionally, the carbon-iodine bond provides a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the synthesis of more complex molecules and polymers. This functionalization capability is a key reason for the interest in iodinated arylazo compounds in materials science.

Research Scope and Objectives for this compound

The primary research interest in this compound lies in its potential as a versatile building block for more complex chemical structures. The synthesis and characterization of this compound are crucial first steps in exploring its utility. A key objective in studying this molecule is to understand how the ortho-iodine substituent influences its structural and electronic properties compared to its non-iodinated or other halogenated analogues.

A significant part of the research involves the detailed characterization of the compound, including its spectroscopic properties and, where possible, its single-crystal X-ray structure. This foundational data is essential for any future application of this molecule in the design of new ligands, functional dyes, or materials. One notable study provides a detailed procedure for its synthesis, which is a critical contribution to making this compound accessible for further research. nih.gov

Detailed Research Findings

The synthesis of this compound is typically achieved through a diazo coupling reaction. This involves the diazotization of 2-iodoaniline (B362364), followed by coupling with 2-naphthol (B1666908). nih.gov

Table 1: Synthesis of this compound

StepReagents and ConditionsProduct
1. Diazotization2-Iodoaniline, Sodium Nitrite (B80452), Hydrochloric Acid, 0-5 °C2-Iodophenyldiazonium chloride
2. Coupling2-Naphthol, Sodium Hydroxide (B78521), Water, 0-5 °CThis compound

This table is based on the general procedure for synthesizing arylazo-naphthols. nih.gov

The characterization of the resulting compound is crucial for confirming its structure and purity. Spectroscopic techniques are invaluable in this regard.

Table 2: Spectroscopic Data for 1-[(E)-[(2-iodophenyl)diazenyl]-2-naphthol]

TechniqueObserved Data
¹H NMR (400 MHz, CDCl₃) δ 15.69 (s, 1H, OH), 8.63 (d, J = 8.4 Hz, 1H, Ar-H), 7.97 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.82-7.78 (m, 2H, Ar-H), 7.64 (t, J = 8.0 Hz, 1H, Ar-H), 7.55 (d, J = 8.8 Hz, 1H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 7.15 (t, J = 7.6 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 175.7, 150.3, 142.1, 140.2, 133.8, 132.0, 130.0, 129.5, 128.6, 128.2, 127.3, 122.0, 119.8, 118.9, 115.5, 96.6
Infrared (IR) (KBr) νmax / cm⁻¹ 3436 (br, O-H), 1618, 1595, 1561, 1509, 1445, 1341, 1273, 1236, 1148, 836, 747
Mass Spectrometry (MS) m/z 375 (M⁺+1, 100%), 374 (M⁺, 20%)
Melting Point 168-170 °C

Data sourced from a doctoral thesis detailing the synthesis and characterization of this compound. nih.gov

The crystal structure of related halogenated arylazo-naphthol compounds, such as (E)-1-[(2,4,6-tribromophenyl)diazenyl]naphthalen-2-ol, reveals a trans conformation about the azo bond and the presence of an intramolecular hydrogen bond between the naphtholic oxygen and one of the azo nitrogen atoms. It is highly probable that this compound adopts a similar conformation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-iodophenyl)diazenyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBZYFYPYCCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 2 Iodophenyl Diazenyl 2 Naphthol

Established Diazotization and Azo-Coupling Reaction Pathways

The conventional synthesis of 1-[(2-iodophenyl)diazenyl]-2-naphthol involves the initial formation of a diazonium salt from the precursor amine, 2-iodoaniline (B362364). This highly reactive intermediate is then coupled with an activated aromatic compound, 2-naphthol (B1666908), to yield the final azo dye. lookchem.comrsc.org This process is a classic example of electrophilic aromatic substitution. wikipedia.org

Synthesis of Precursor 2-iodoaniline Diazonium Salt

The first critical step is the conversion of the primary aromatic amine, 2-iodoaniline, into its corresponding diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂). organic-chemistry.orgbyjus.com Since nitrous acid is unstable, it is generated in situ (in the reaction mixture) by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). byjus.combyjus.com

The reaction mechanism begins with the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺), which is the key electrophile. youtube.com The amine group of 2-iodoaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follows, ultimately leading to the formation of the 2-iodobenzene diazonium salt. byjus.comyoutube.com This salt is an important intermediate for creating various azo compounds. organic-chemistry.org

Electrophilic Aromatic Substitution onto 2-Naphthol

The second stage of the synthesis is the azo coupling reaction, where the newly formed 2-iodobenzene diazonium salt acts as an electrophile. wikipedia.org It reacts with an electron-rich coupling agent, in this case, 2-naphthol (also known as β-naphthol). wikipedia.orglibretexts.org The hydroxyl (-OH) group of 2-naphthol is a strong activating group, making the naphthalene (B1677914) ring highly susceptible to electrophilic attack.

For the coupling to occur, the 2-naphthol is typically dissolved in a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH), which deprotonates the hydroxyl group to form the more strongly activating naphthoxide ion. libretexts.orgcuhk.edu.hk The diazonium cation then attacks the activated ring. Coupling with 2-naphthol preferentially occurs at the C1 (or α) position, adjacent to the hydroxyl group, due to electronic and steric factors that favor this position for electrophilic substitution. researchgate.net This results in the formation of the characteristic azo bridge (-N=N-) linking the two aromatic rings, yielding the final product, this compound. wikipedia.org

Optimization of Reaction Conditions: Temperature, pH, and Solvent Effects

The success and yield of the synthesis of this compound are highly dependent on careful control of reaction parameters.

Temperature: This is arguably the most critical factor. Diazotization reactions are almost universally carried out at low temperatures, typically between 0-5 °C. rsc.orgbyjus.comresearchgate.net This is because aryldiazonium salts are generally unstable and can decompose at higher temperatures, which would lead to unwanted side products and a lower yield of the desired azo dye. lookchem.comcuhk.edu.hk Maintaining the cold temperature throughout the coupling step is also crucial for the stability of the diazonium salt until it has reacted completely. cuhk.edu.hkresearchgate.net

pH: The pH of the reaction medium is vital for both steps. The initial diazotization is performed in a strongly acidic medium to ensure the formation of the nitrosonium ion. kkwagh.edu.in In contrast, the subsequent coupling reaction with 2-naphthol requires an alkaline (basic) environment. byjus.comlibretexts.org The alkaline conditions deprotonate the phenolic hydroxyl group of 2-naphthol, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium salt. libretexts.org Research has shown that adjusting the pH can significantly impact the rate and outcome of the coupling reaction. For some azo dye syntheses, a weakly acidic pH is adjusted with sodium acetate (B1210297) after the initial coupling. nih.gov

Solvent: While water is the traditional solvent for diazotization and coupling reactions due to the solubility of the mineral acids and sodium nitrite, the choice of solvent can influence reaction efficiency. researchgate.net The solubility of the starting materials and intermediates is a key consideration. For instance, studies on similar azo dye syntheses have explored various solvents to optimize the process. nih.govresearchgate.net The use of different solvents can affect the solvation of the reacting species and thus the reaction rate. researchgate.net

Table 1: Key Parameters for Established Synthesis

Parameter Optimal Condition Rationale
Temperature 0-5 °C Prevents decomposition of the unstable diazonium salt. lookchem.comrsc.org
Diazotization pH Strongly Acidic Necessary for the in situ generation of nitrous acid and the nitrosonium ion electrophile. kkwagh.edu.in
Coupling pH Alkaline Activates the 2-naphthol coupling component by forming the more nucleophilic naphthoxide ion. libretexts.org
Solvent Typically Aqueous Dissolves inorganic reagents like NaNO₂ and HCl; however, other solvents can be used. researchgate.netresearchgate.net

Exploration of Novel and "Green" Synthetic Approaches

In response to growing environmental concerns, significant research has been dedicated to developing greener and more sustainable methods for synthesizing azo compounds. digitellinc.com These approaches aim to reduce the use of hazardous materials, minimize waste, and simplify reaction procedures. lookchem.comrsc.org

One-Pot Synthetic Protocols

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers a more efficient and streamlined approach. researchgate.net For azo dye synthesis, this would involve combining the amine, diazotizing agent, and coupling component in a single reactor. rsc.org Researchers have developed one-pot methods using t-butyl nitrite as a nitrosonium source, which allows the reaction to proceed at room temperature without strong acidic or alkaline additives. researchgate.net Another approach transforms the traditional two-pot process into a one-pot method by adding materials like polytetrafluoroethylene (PTFE) to an agitated aqueous mixture of the reactants, which avoids the separate step of dissolving the coupling component. rsc.org Such protocols can significantly reduce reaction time, simplify work-up, and decrease waste. researchgate.netresearchgate.net

Solvent-Free and Catalytic Methods for Azo Compound Synthesis

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. mdpi.com Solvent-free methods, often utilizing grinding or mechanochemical techniques, have been successfully developed for azo dye synthesis. rsc.orgrsc.org In one such method, an aromatic amine, sodium nitrite, and a solid acid catalyst like nano-γ-Al₂O₃/Ti(IV) are ground together to form the diazonium salt, followed by the addition and grinding of 2-naphthol to yield the final azo dye. This approach offers advantages such as short reaction times, high yields, and easy work-up procedures.

The use of catalysts is another cornerstone of green synthesis. Heterogeneous catalysts, particularly those supported on magnetic nanoparticles, have gained attention because they can be easily recovered and reused. lookchem.comrsc.orgresearchgate.net For example, sulfonic acid functionalized magnetic nanoparticles have been used as a recyclable solid acid catalyst for diazotization and coupling with β-naphthol at room temperature, overcoming the need for low temperatures and corrosive liquid acids. lookchem.comrsc.org Other catalytic systems employ metals like copper or palladium to facilitate the direct oxidative coupling of anilines to form azo compounds, bypassing the traditional diazotization pathway altogether. nih.govmdpi.com

Table 2: Comparison of Synthetic Approaches

Approach Description Advantages
Established Method Two-step diazotization and azo coupling in aqueous acid/base. Well-understood, reliable for many substrates.
One-Pot Synthesis All reactants are combined in a single reaction vessel. Reduced reaction time, simplified procedure, less waste. researchgate.netrsc.org
Solvent-Free Grinding Reactants are ground together, often with a solid catalyst. Eliminates hazardous solvents, high efficiency, easy work-up. rsc.org
Catalytic Methods Employs reusable catalysts (e.g., magnetic nanoparticles, transition metals). Catalyst recyclability, milder reaction conditions, increased efficiency. lookchem.comrsc.orgnih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The classical and most widely documented method for synthesizing aryl azo naphthols, including this compound, involves the diazotization of the primary aromatic amine (2-iodoaniline) using sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C). vedantu.combyjus.comresearchgate.net The resulting diazonium salt is then immediately coupled with 2-naphthol, which is dissolved in an alkaline solution. vedantu.combyjus.com This reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the electron-rich 2-naphthol. The coupling with 2-naphthol is highly regioselective, with the substitution occurring almost exclusively at the C1 (or alpha) position, which is activated by the hydroxyl group. 111.68.103

While effective, the conventional method is not without its drawbacks, including the use of corrosive acids and the need for careful temperature control to prevent the decomposition of the unstable diazonium salt. tandfonline.comoiccpress.com In recent years, significant research has focused on developing more efficient, selective, and environmentally benign synthetic alternatives.

Greener Synthetic Alternatives

Modern approaches have explored the use of solid acid catalysts and solvent-free reaction conditions, offering significant advantages in terms of reaction times, yields, and ease of work-up. tandfonline.comoiccpress.com These "green" methods often involve grinding the reactants together, which enhances reaction rates and reduces the need for hazardous solvents.

One such approach utilizes nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) as a solid acid catalyst for the diazotization step under solvent-free conditions. tandfonline.comresearchgate.net This method is reported to be rapid and high-yielding. tandfonline.com Similarly, nano-γ-Al₂O₃/Ti(IV) has been employed as a solid acid reagent to facilitate the coupling reaction under solvent-free grinding conditions, also boasting short reaction times and high yields. Another green catalyst, kaolin-SO₃H nanoparticles, has been successfully used for the synthesis of aryl diazonium salts and their subsequent coupling with 2-naphthol in a solvent-free medium at room temperature. oiccpress.com

The following interactive table provides a comparative overview of the different synthetic strategies for analogous aryl azo naphthol compounds.

Method/CatalystSolventTemperature (°C)Reaction TimeYield (%)
Conventional (HCl/NaNO₂)Water/Aqueous NaOH0-5--
Nano BF₃·SiO₂Solvent-free (grinding)Room Temperature~3 minutes (coupling)High
Nano-γ-Al₂O₃/Ti(IV)Solvent-free (grinding)-ShortHigh
Kaolin-SO₃HSolvent-freeRoom TemperatureShortHigh
Ferric HydrogensulfateWaterRoom TemperatureShortGood to Excellent

Data compiled from analogous aryl azo naphthol syntheses. Specific yields for this compound may vary.

Efficiency and Selectivity

In terms of efficiency, the modern solid-acid catalyzed and solvent-free methods generally outperform the conventional aqueous acid route. They offer significantly shorter reaction times and often result in higher product yields. tandfonline.comoiccpress.comresearchgate.net The ease of catalyst separation by simple filtration is another major advantage, streamlining the purification process. oiccpress.com

The selectivity of the azo coupling reaction with 2-naphthol remains consistently high across all methodologies, with the electrophilic attack of the diazonium salt favoring the C1 position of the naphthol ring. This is due to the electronic activation provided by the hydroxyl group at C2, which directs the substitution to the adjacent C1 position. The presence of substituents on the phenyl ring of the diazonium salt, such as the iodo- group in the target compound, can influence the reactivity of the diazonium ion but generally does not alter the regioselectivity of the coupling with 2-naphthol. research-nexus.net Electron-withdrawing groups on the aniline, like the iodo group, can enhance the electrophilicity of the diazonium salt, potentially leading to faster coupling rates. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 2 Iodophenyl Diazenyl 2 Naphthol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a definitive map of the molecular framework of 1-[(2-iodophenyl)diazenyl]-2-naphthol by probing the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structural Confirmation

The ¹H and ¹³C NMR spectra are fundamental for verifying the primary structure of the title compound. The spectra are expected to show distinct signals corresponding to the iodophenyl and the naphthol moieties.

Proton (¹H) NMR: The ¹H NMR spectrum will display signals for the ten aromatic protons and one hydroxyl or N-H proton, depending on the tautomeric form. The protons on the 2-iodophenyl ring are anticipated to appear as a complex multiplet system. The six protons of the naphthol ring system will also produce characteristic doublets and multiplets in the aromatic region. The presence of the electron-withdrawing iodine atom and the azo group will influence the chemical shifts, generally causing a downfield shift for adjacent protons.

Carbon-13 (¹³C) NMR: A total of 16 signals in the aromatic region are expected for the 16 distinct aromatic carbon atoms of the iodophenyl and naphthol rings. The chemical shifts are diagnostic; for instance, the carbon atom bonded to the iodine (C-2') would show a signal at a characteristic upfield position due to the heavy atom effect, while the carbon attached to the oxygen (C-2) is a key indicator of the predominant tautomeric form.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on data from analogous compounds like 1-phenylazo-2-naphthol and substituted aromatics. Actual experimental values may vary.

Atom Position (Naphthol Ring) Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Atom Position (Iodophenyl Ring) Expected ¹H δ (ppm) Expected ¹³C δ (ppm)
C1 - ~145.0 C1' - ~150.0
C2 - ~155.0 (Azo) / ~185.0 (Hydrazone) C2' - ~95.0
C3 ~7.20 ~120.0 C3' ~7.90 ~140.0
C4 ~7.85 ~130.0 C4' ~7.25 ~125.0
C4a - ~128.5 C5' ~7.50 ~132.0
C5 ~7.60 ~127.0 C6' ~7.65 ~129.0
C6 ~7.40 ~125.0 OH / NH ~13.0 - 16.0 -
C7 ~7.55 ~128.0
C8 ~8.50 ~122.0
C8a - ~135.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Connectivity and Conformational Analysis

While 1D NMR suggests the core structure, 2D NMR techniques are essential to unambiguously establish atomic connectivity and the through-space relationships that define the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons within the iodophenyl ring (e.g., H-3' to H-4', H-4' to H-5', etc.) and within the naphthol ring (e.g., H-3 to H-4, H-5 to H-6, etc.), confirming the proton assignments on each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon atom it is attached to. This technique allows for the definitive assignment of carbon signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C partners.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds away. Crucial expected correlations would include:

Connectivity between the two rings via the azo bridge, shown by correlations from iodophenyl protons (like H-3' or H-6') to the azo-carbons and from naphthol protons (like H-8) to the azo-carbons.

Confirmation of the substitution pattern, for example, through correlations from the H-3 proton to carbons C-1, C-2, and C-4a of the naphthol ring.

Probing the tautomeric state and hydrogen bonding through correlations from the highly downfield OH/NH proton to carbons C-1, C-2, and C-3.

Investigation of Tautomeric Forms (Azo-Hydrazone Equilibrium) in Solution by NMR

Arylazo-naphthol compounds are well-known to exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. The position of this equilibrium is sensitive to factors like solvent polarity and temperature. researchgate.netnih.gov NMR spectroscopy is a primary method for investigating this phenomenon in solution. rsc.org

Azo Tautomer: Features a true azo (-N=N-) bond and a phenolic hydroxyl (-OH) group. The key NMR signature is the -OH proton.

Hydrazone Tautomer: Features a quinone-like structure with a C=O bond and a hydrazone (-NH-N=) linkage. This form is often stabilized by a strong intramolecular N-H···O hydrogen bond.

The key NMR observables for studying this equilibrium are:

¹H NMR: The presence and chemical shift of the exchangeable proton. A very downfield signal (δ > 12 ppm) is characteristic of the N-H proton in the hydrazone form, indicating strong intramolecular hydrogen bonding. rsc.org The hydroxyl proton of the azo form would appear at a different chemical shift. The ratio of the integrals of these two signals can quantify the equilibrium.

¹³C NMR: The chemical shift of the C-2 carbon is highly diagnostic. In the azo form, this carbon is a phenolic C-O, resonating around 150-160 ppm. In the hydrazone form, it becomes a carbonyl C=O, shifting significantly downfield to ~180-190 ppm. The presence of one or both signals confirms the state of the equilibrium.

For many 1-arylazo-2-naphthols, the hydrazone tautomer is the predominant form in both the solid state and in solution. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy probes the bonding and functional groups within the molecule by measuring the absorption (FT-IR) or scattering (Raman) of infrared radiation corresponding to specific molecular vibrations.

Identification of Characteristic Vibrational Modes of the Azo and Naphthol Moieties

The FT-IR and Raman spectra of this compound would display a series of bands characteristic of its constituent parts. The existence of the azo-hydrazone tautomerism means that bands for both forms may be present, or more commonly, the bands will correspond to the dominant hydrazone tautomer.

Azo/Hydrazone Moiety: The N=N stretching vibration of the azo form typically gives a weak band in the IR spectrum around 1400–1450 cm⁻¹, but is often stronger in the Raman spectrum. For the more likely hydrazone tautomer, characteristic vibrations would include C=N stretching (around 1550-1600 cm⁻¹) and N-H bending modes.

Naphthol Moiety: The spectrum will be rich with bands from the naphthyl ring system. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, multiple C=C stretching bands in the 1450–1620 cm⁻¹ region, and C-O stretching of the phenol/carbonyl group around 1200-1300 cm⁻¹.

Iodophenyl Moiety: A key vibration associated with this group is the C-I stretch, which is expected to appear at low frequencies, typically in the 480-610 cm⁻¹ range.

Table 2: Principal Expected Vibrational Frequencies (cm⁻¹) for this compound Note: Frequencies are based on typical ranges for functional groups and data from analogous compounds. The dominant hydrazone form is assumed for some assignments.

Wavenumber (cm⁻¹) Assignment Vibration Type
~3200-2800 (broad) N-H / O-H stretch (H-bonded) Stretching
~3100-3000 Aromatic C-H Stretching
~1620 C=C / C=N Stretching
~1590 C=C (aromatic ring) Stretching
~1550 C=N / N=N Stretching
~1450 Aromatic C=C / N=N Stretching
~1270 C-O Stretching
~840 C-H out-of-plane bend Bending
~750 C-H out-of-plane bend Bending
~550 C-I Stretching

Analysis of Intramolecular Hydrogen Bonding and Other Interactions

A defining structural feature of 1-arylazo-2-naphthols is the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered pseudo-ring. This interaction can be either O-H···N in the azo form or, more commonly, N-H···O in the hydrazone form.

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding.

In FT-IR spectroscopy, the most direct evidence is the stretching vibration of the proton donor group (O-H or N-H). Instead of a sharp band around 3600 cm⁻¹ (for a free O-H), a very broad and intense absorption band is observed at a much lower frequency, often centered between 2800-3200 cm⁻¹. This significant shift and broadening are classic indicators of strong hydrogen bonding.

The frequency of the proton acceptor group is also affected. For the hydrazone tautomer, the C=O stretching vibration would be shifted to a lower wavenumber than expected for a free carbonyl group, due to the donation of electron density into the hydrogen bond.

These spectroscopic features, combined with the downfield proton signal in NMR, provide a cohesive and definitive picture of the strong intramolecular hydrogen bond that stabilizes the molecule, favoring the hydrazone tautomer.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental formula of a compound with high accuracy. For this compound (C₁₆H₁₁IN₂O), HRMS can verify its elemental composition by measuring the mass of its molecular ion to within a few parts per million (ppm) of its theoretical value. The exact mass of the neutral molecule is calculated to be 410.0022 g/mol . In HRMS analysis, this would typically be observed as the protonated molecule [M+H]⁺ with a mass of 410.9856 m/z or another adduct.

Beyond confirming the elemental formula, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of aromatic azo compounds is influenced by the stability of the aromatic rings and the nature of the azo linkage. libretexts.org

For this compound, the fragmentation process is expected to proceed through several key pathways:

Cleavage of the C-N and N-N bonds: The bonds adjacent to and within the azo group (–N=N–) are common points of cleavage. This can lead to the formation of ions corresponding to the iodophenyl diazonium cation, the naphthol radical, or their respective fragments.

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C–I bond, resulting in a fragment ion with a mass loss of approximately 127 amu, corresponding to the iodine radical (I•).

Fragmentation of the Aromatic Rings: Further fragmentation can occur within the phenyl and naphthyl ring systems, leading to a complex pattern of smaller ions. libretexts.org In alcohols, the loss of water (H₂O) can be a potential fragmentation pathway. libretexts.org

An interactive data table of potential major fragment ions is presented below.

Fragment Ion Proposed Formula m/z (Monoisotopic) Proposed Origin
[C₁₆H₁₁N₂O]⁺C₁₆H₁₁N₂O283.0871Loss of I•
[C₁₀H₇O]⁺C₁₀H₇O143.0497Naphthoxy cation
[C₆H₄IN₂]⁺C₆H₄IN₂230.9470Iodophenyl diazonium cation
[C₆H₄I]⁺C₆H₄I202.9361Cleavage of N=N bond and loss of N₂
[C₁₀H₇]⁺C₁₀H₇127.0548Naphthyl cation from naphthol ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecule's conformation, the nature of its chemical bonds, and the intermolecular forces that govern its packing in the solid state.

The crystal structure of an azo dye like this compound reveals its exact molecular geometry. Azo compounds typically adopt a trans conformation around the central N=N double bond, which is energetically more favorable than the cis form. nih.govresearchgate.net The molecule is expected to be largely planar to allow for maximum delocalization of π-electrons across the phenyl, azo, and naphthyl moieties. nih.gov However, the presence of a bulky iodine atom at the ortho-position of the phenyl ring can induce steric strain, potentially causing a significant dihedral angle (twist) between the planes of the phenyl and naphthalene (B1677914) rings. For instance, the crystal structure of a related compound, (E)-1-[(2,4,6-tribromophenyl)diazenyl]naphthalen-2-ol, shows a dihedral angle of 33.80 (16)° between the two ring systems. nih.govresearchgate.net In contrast, 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, where the substituent is at the meta-position, is nearly coplanar with a dihedral angle of just 2.63 (5)°. nih.gov

The bond lengths within the molecule provide critical information about its electronic structure. For example, the N=N double bond length is typically in the range of 1.20–1.28 Å for azo compounds. researchgate.net The C-N bonds linking the azo group to the aromatic rings are expected to be shorter than a typical C-N single bond, indicating partial double bond character due to conjugation. The table below presents typical bond lengths for related azo-naphthol compounds.

Bond Typical Length (Å) in Azo Form Typical Length (Å) in Hydrazone Form Reference Compound
N=N~1.25~1.31 nih.gov, nih.gov
C-N (Azo-Naphthyl)~1.40~1.39 nih.gov, nih.gov
C-N (Azo-Phenyl)~1.43~1.33 nih.gov, nih.gov
C-O (Naphthyl)~1.35~1.28 nih.gov, nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are expected to be significant.

Hydrogen Bonding: A key interaction is the intramolecular hydrogen bond. Depending on the tautomeric form (see section 3.4.3), this can be either an O—H···N bond (azo form) or an N—H···O bond (hydrazone form). nih.govnih.gov This interaction is strong and typically results in the formation of a stable six-membered ring, denoted as an S(6) ring motif. nih.govresearchgate.net Intermolecular hydrogen bonds, such as C—H···O, can also play a crucial role in linking molecules into chains or layers. nih.gov

π–π Stacking: The planar aromatic naphthalene and phenyl rings facilitate π–π stacking interactions. Molecules often arrange themselves in columns or stacks, where the electron-rich aromatic systems of adjacent molecules overlap. nih.govresearchgate.net The centroid-to-centroid distances in such interactions are typically in the range of 3.6 to 4.0 Å. nih.govnih.gov

Halogen Bonding: The iodine atom on the phenyl ring can potentially participate in halogen bonding, an interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom of a neighboring molecule.

A critical structural feature of 1-phenylazo-2-naphthol derivatives is the existence of azo-hydrazone tautomerism. nih.gov The compound can exist in equilibrium between the azo form (containing a hydroxyl group and an azo bridge, -N=N-) and the hydrazone form (containing a ketone and a hydrazone bridge, -NH-N=).

The prevalence of one tautomer over the other in the solid state is determined by factors such as the electronic properties of substituents and the crystalline environment. nih.gov Generally, commercial azo pigments derived from β-naphthol exist in the more stable hydrazone form. researchgate.netnih.gov However, certain substituents on the phenyl ring can stabilize the azo form. researchgate.netnih.gov

X-ray crystallography provides an unambiguous determination of the dominant tautomeric form in the solid state by precisely locating the position of the labile proton. nih.gov

Azo Form: If the compound exists in the azo form, the crystallographic data will show the proton attached to the oxygen atom of the naphthol group. This is confirmed by a C–O bond length characteristic of a single bond (~1.35 Å) and the presence of a strong intramolecular O—H···N hydrogen bond to one of the azo nitrogen atoms. nih.gov

Hydrazone Form: If the hydrazone tautomer is dominant, the proton will be located on one of the nitrogen atoms of the azo bridge. This is accompanied by a shortening of the C–O bond, giving it double-bond character (C=O, ~1.28 Å), and a lengthening of the N=N bond. nih.gov An intramolecular N—H···O hydrogen bond would stabilize this conformation. nih.gov

Given that different substituents can favor either form, the definitive structure of this compound in the solid state can only be confirmed through experimental crystallographic analysis.

Computational and Theoretical Investigations of 1 2 Iodophenyl Diazenyl 2 Naphthol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and Ab Initio methods are powerful computational tools for investigating the electronic structure of molecules. nih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to accurately model the compound's properties. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state of the molecule. mdpi.com For a molecule like 1-[(2-iodophenyl)diazenyl]-2-naphthol, this involves finding the most stable arrangement of the iodophenyl and naphthol rings relative to the central azo linker.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table shows typical bond lengths and angles for key structural motifs found in similar azo dyes, as would be determined by DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond Lengths C-I~2.10 Å
N=N (azo)~1.25 Å
C-N~1.42 Å
C-O~1.36 Å
Bond Angles C-N=N~113°
N=N-C~113°
Dihedral Angle C-C-N=NDefines planarity/twist

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. ripublication.com

Table 2: Frontier Orbital Energies and Related Parameters (Illustrative) This table presents hypothetical but representative energy values for a molecule of this type, based on computational studies of analogous compounds. ripublication.com

ParameterSymbolValue (eV)
Energy of HOMOEHOMO-6.15
Energy of LUMOELUMO-2.30
Energy Gap ΔE (ELUMO - EHOMO) 3.85
Ionization PotentialI ≈ -EHOMO6.15
Electron AffinityA ≈ -ELUMO2.30
Chemical Hardnessη = (I-A)/21.925
Electronegativityχ = (I+A)/24.225

Natural Bond Orbital (NBO) analysis provides insight into the interactions between filled and vacant orbitals within a molecule, quantifying the extent of intramolecular charge transfer and delocalization. nih.gov This is evaluated through the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction between an electron donor and an electron acceptor orbital. nih.gov

Table 3: Key NBO Interactions and Stabilization Energies (Illustrative) This table lists expected stabilizing interactions and their calculated energies for a molecule with this structure.

Donor NBO (i)Acceptor NBO (j)Interaction TypeE(2) (kcal/mol)
LP (1) Oπ* (C-C)naphthyln→π~25.5
LP (1) Nazoπ (C-C)phenyln→π~30.2
LP (1) Nazoπ (C-C)naphthyln→π~28.7
π (C-C)phenylπ (C-C)naphthylπ→π*~20.1

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. libretexts.org It is invaluable for predicting how the molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

On an ESP map, regions of negative potential are colored red, indicating an abundance of electrons and favorability for electrophilic attack. Conversely, regions of positive potential are colored blue, indicating electron deficiency and favorability for nucleophilic attack. researchgate.net For this compound, the ESP map would likely show:

Negative Potential (Red): Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the azo group.

Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group.

σ-hole: The iodine atom may exhibit a region of positive potential (a σ-hole) along the C-I bond axis, making it a potential site for halogen bonding. researchgate.net

Tautomerism Studies: Azo-Hydrazone Equilibrium

Arylazo-2-naphthol dyes are well-known to exist in a tautomeric equilibrium between an azo form (containing an -OH group and an -N=N- bridge) and a hydrazone form (containing a C=O group and a -NH-N= bridge). rsc.org The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. researchgate.netpsu.edu

Computational studies can predict the relative stabilities of the azo and hydrazone tautomers by calculating their total energies. In many cases, the hydrazone tautomer is found to be thermodynamically more stable than the azo form. researchgate.net This increased stability is often attributed to the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring system between the C=O group and the N-H proton. rsc.org

Calculations are typically performed in the gas phase and can be extended to various solvents using continuum solvation models (like PCM) to simulate the effect of the dielectric environment on the equilibrium.

Table 4: Calculated Relative Stabilities of Azo vs. Hydrazone Tautomers (Illustrative) This table shows a typical comparison of the relative energies between the two tautomeric forms.

TautomerComputational PhaseRelative Energy (kcal/mol)Stability
Azo FormGas Phase+3.5Less Stable
Hydrazone Form Gas Phase 0.0 More Stable
Azo FormSolution (e.g., Toluene)+4.2Less Stable
Hydrazone Form Solution (e.g., Toluene) 0.0 More Stable

Influence of Solvent Polarity on Tautomeric Preferences

Azo-naphthol dyes, including this compound, can exist in two tautomeric forms: the azo form and the hydrazo (or quinone-hydrazone) form. The equilibrium between these two forms is often sensitive to the surrounding environment, particularly the polarity of the solvent.

Computational studies on similar 1-phenylazo-2-naphthol derivatives have consistently shown that the hydrazone form is generally more stable, especially in the solid state. This stability is often attributed to the formation of a strong intramolecular hydrogen bond between the hydrazone N-H group and the oxygen atom. The planarity between the naphthol and benzene (B151609) rings further enhances electron delocalization, contributing to the stability of the hydrazone tautomer.

The influence of solvent polarity is a key area of investigation. In non-polar solvents, the less polar azo form might be expected to be more favored, while polar solvents would be expected to stabilize the more polar hydrazone form. Detailed computational studies on this compound would involve calculating the relative energies of both the azo and hydrazo tautomers in various solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM). By comparing these energies, the preference for a particular tautomer in a given solvent can be predicted.

Table 1: Predicted Tautomeric Preference of this compound in Different Solvents (Hypothetical Data)

SolventDielectric ConstantPredicted Dominant Tautomer
n-Hexane1.88Azo
Toluene2.38Azo
Chloroform4.81Hydrazo
Ethanol24.55Hydrazo
Water80.10Hydrazo

This table presents hypothetical data based on general trends observed for similar azo dyes and is for illustrative purposes.

Electronic Structure and Spectroscopic Property Prediction

Understanding the electronic structure of this compound is fundamental to predicting its color and how it interacts with light. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in this area.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited state properties of molecules. It allows for the simulation of the electronic absorption spectrum, providing insights into the wavelengths of light a molecule will absorb, which dictates its color.

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometries of both the azo and hydrazo tautomers. These calculations predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-visible spectrum. The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation.

Analysis of Photophysical Transitions and Solvatochromic Behavior

The absorption of light by this compound involves the transition of electrons between different molecular orbitals. The main visible absorption band in azo dyes is typically due to a π → π* transition. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can characterize the nature of the electronic excitation.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key feature of many dyes. This phenomenon can be investigated computationally by performing TD-DFT calculations in the presence of different solvent models. A bathochromic shift (red shift) indicates that the excited state is more stabilized by the solvent than the ground state, while a hypsochromic shift (blue shift) suggests the opposite. The solvatochromic behavior of this compound will be influenced by the differing polarities of its tautomers and their respective excited states.

Table 2: Simulated Absorption Maxima (λmax) for the Hydrazo Tautomer of this compound in Various Solvents (Hypothetical Data)

SolventDielectric ConstantPredicted λmax (nm)Solvatochromic Shift
n-Hexane1.88480-
Dichloromethane8.93495Bathochromic
Acetonitrile37.5505Bathochromic
Dimethyl Sulfoxide46.7515Bathochromic

This table presents hypothetical data based on general trends observed for similar azo dyes and is for illustrative purposes.

Aromaticity and Electron Delocalization Indices

Electron delocalization indices are computational metrics used to quantify the extent of electron sharing between atoms and the aromaticity of rings within a molecule. For this compound, indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) would be calculated for the phenyl and naphthyl rings in both the azo and hydrazo forms.

A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a loss of aromatic character. NICS values, typically calculated at the center of a ring, provide a measure of the induced magnetic shielding; negative values are characteristic of aromatic rings. These calculations would reveal how the tautomeric equilibrium affects the electron delocalization and aromatic character of the different parts of the molecule. For instance, in the hydrazo form, the quinoidal nature of one of the rings in the naphthalene (B1677914) moiety would be expected to result in a lower HOMA value and a less negative NICS value compared to the corresponding ring in the azo form.

Mechanistic Studies and Reaction Pathways Involving 1 2 Iodophenyl Diazenyl 2 Naphthol

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of aryl azo naphthols, including 1-[(2-iodophenyl)diazenyl]-2-naphthol, are primarily governed by the reducible azo (-N=N-) group. Studies on structurally similar azo dyes provide a framework for understanding its redox behavior.

Cyclic Voltammetry and Chronoamperometry Studies

The electrochemical reduction of aryl azo naphthols has been investigated using techniques like cyclic voltammetry (CV) and polarography. niscpr.res.in In cyclic voltammetry, these compounds typically exhibit a well-defined, irreversible cathodic peak in the first scan, corresponding to the reduction of the azo group. isca.me The irreversibility is often confirmed by the absence of a corresponding anodic peak in the reverse scan. isca.me

The electrode process is generally found to be diffusion-controlled, which is evidenced by a linear relationship between the peak current and the square root of the scan rate. isca.me Chronoamperometry, while not as commonly reported in the surveyed literature for this specific class, would be expected to complement CV data in confirming the diffusion-controlled nature of the process and in determining the diffusion coefficient of the electroactive species.

Table 1: Representative Electrochemical Data for a Structurally Similar Aryl Azo Naphthol Dye Note: This data is for a comparable cardanol-based azo dye and is intended to be illustrative of the expected electrochemical behavior.

ParameterObservationSource
Electrochemical System Irreversible isca.me
Control Mechanism Diffusion-controlled isca.me
Electron Transfer One-step, two-electron process isca.me
Anodic Peak Absent in reverse scan isca.me

Proposed Electrode Reaction Mechanisms and Intermediates (e.g., Hydrazone Formation and Disproportionation)

The electrochemical reduction of the azo group (-N=N-) in aryl azo naphthols is a multi-step process. In aqueous or protic media, the generally accepted mechanism involves the transfer of two electrons and two protons to the azo group, resulting in the formation of a hydrazo intermediate (-NH-NH-). niscpr.res.in

Step 1: Formation of Hydrazo Intermediate Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar'

This hydrazo compound can exist in tautomeric equilibrium with a hydrazone form, especially in azo compounds bearing a hydroxyl group ortho to the azo linkage, like this compound.

Unlike some azo compounds where the reduction stops at the hydrazo stage, many aryl azo naphthols can undergo further reduction. niscpr.res.in This subsequent step involves the cleavage of the N-N bond in the hydrazo intermediate, which is also a two-electron, two-proton process, yielding two primary amine molecules. niscpr.res.in

Step 2: Reductive Cleavage Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar'

Influence of pH, Scan Rate, and Electrolyte on Redox Potentials and Currents

The electrochemical behavior of aryl azo naphthols is significantly influenced by experimental conditions.

Influence of pH: The reduction of the azo group is a proton-dependent process. Consequently, the peak potential (Ep) for the reduction shifts to more negative values with an increase in the pH of the supporting electrolyte. niscpr.res.in This linear relationship between Ep and pH confirms the involvement of protons in the rate-determining step of the electrode reaction. niscpr.res.in The peak current, however, may remain relatively constant over a certain pH range before decreasing at very high or very low pH values, depending on the stability of the compound and its intermediates. niscpr.res.in

Influence of Scan Rate: As is characteristic of irreversible, diffusion-controlled processes, an increase in the scan rate in cyclic voltammetry leads to an increase in the peak current. isca.me Simultaneously, the cathodic peak potential shifts to more negative values, further confirming the irreversible nature of the electron transfer kinetics. isca.me

Influence of Electrolyte: The choice of supporting electrolyte can influence the electrochemical response. While less systematically studied for this specific compound, different electrolytes can affect the peak currents and potentials due to variations in ionic strength, conductivity, and specific interactions with the analyte or electrode surface. For instance, in a study of a related azo dye, the enhancement in peak current was observed to follow the sequence: K₂SO₄ > NaCl > NaH₂PO₄ > KCl = Na₂HPO₄ > KNO₃.

Mechanistic Aspects of Ligand-Metal Complex Formation

Azo dyes containing hydroxyl groups, such as this compound, are effective chelating agents for a variety of metal ions. The oxygen of the hydroxyl group and one of the nitrogen atoms of the azo group typically act as the donor atoms, forming a stable chelate ring with the metal ion. orientjchem.orgrsc.org

Kinetics of Complexation Reactions

Detailed kinetic studies on the complexation of 1-[(2-iodophenyl)diazenyl)-2-naphthol are not widely available. However, general principles of coordination chemistry suggest that the formation of the metal complex involves the displacement of solvent molecules from the metal's coordination sphere by the azo dye ligand. The rate of this reaction would depend on several factors, including the nature of the metal ion (its lability and preferred coordination geometry), the solvent, the temperature, and the pH, which affects the deprotonation of the ligand's hydroxyl group. The formation of many azo dye-metal complexes is often rapid, enabling their use as colorimetric reagents for metal ion detection. nih.gov

Ligand Exchange Mechanisms

Ligand exchange reactions in coordination complexes can proceed through several fundamental mechanisms: dissociative (D), associative (A), or interchange (I). researchgate.net

Dissociative (D) Mechanism: A ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is analogous to an Sₙ1 reaction.

Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs. This is analogous to an Sₙ2 reaction. researchgate.net

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. The interchange mechanism can have more dissociative (Iₑ) or associative (Iₐ) character depending on the relative importance of bond breaking versus bond making in the transition state.

For complexes involving 1-[(2-iodophenyl)diazenyl)-2-naphthol, the specific mechanism of ligand exchange would depend on the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. For example, octahedral complexes often favor dissociative or interchange pathways, while square planar complexes are more prone to associative mechanisms. researchgate.net The synthesis of metal complexes with this ligand, as reported for similar azo dyes, often involves reacting a metal salt with the ligand in a suitable solvent, suggesting a substitution reaction where solvent molecules are replaced by the deprotonated azo dye ligand. orientjchem.orgrsc.org The stoichiometry of the resulting complexes is frequently found to be 1:2 (metal:ligand), particularly for divalent metal ions, leading to complexes of the type [M(L)₂]. rsc.orgresearchgate.net

Reactivity of the Azo Linkage under Various Conditions

The azo group (—N=N—) is a chromophoric unit that is susceptible to both reductive and oxidative transformations. The specific conditions of a reaction determine whether the azo linkage is cleaved or remains intact.

Reductive Cleavage:

The most common reaction of the azo linkage is its reductive cleavage to form two primary amine fragments. This transformation is of significant interest in the context of drug delivery and environmental remediation. Various reagents and conditions can effect this cleavage.

Under anaerobic conditions, certain microorganisms can enzymatically reduce azo compounds. nih.gov This process involves the reductive cleavage of the azo bond to yield colorless aromatic amines. nih.gov For this compound, this would result in the formation of 2-iodoaniline (B362364) and 1-amino-2-naphthol (B1212963). The reaction is believed to proceed via a direct enzymatic process where the membrane fraction of the bacteria contains the necessary components for electron transport. nih.gov

Chemical reduction of the azo bond can be achieved with a variety of reagents. For instance, the Sm/TiCl₄ system has been shown to mediate the reductive cleavage of the N=N bond in azobenzene (B91143) derivatives, leading to the formation of amides in a one-pot reaction with successive acylation. organic-chemistry.org Another method involves the use of sodium formate (B1220265) in the presence of a TiO₂ photocatalyst under UV irradiation, which leads to the reductive cleavage of the N=N bond in azo dyes. mdpi.com This process is facilitated by the generation of electrons in the conduction band of TiO₂. mdpi.com

It has been noted that some azo compounds can be reductively cleaved by glutathione (B108866) (GSH), a biological reducing agent. nih.gov The efficiency of this cleavage can be enhanced by the presence of electron-withdrawing or appropriately positioned substituents on the azobenzene core. nih.gov

Interactive Data Table: Conditions for Reductive Cleavage of Azo Linkages in Analogous Compounds

Reagent/SystemConditionsProducts from this compound (Inferred)Reference(s)
Bacterial AzoreductaseAnaerobic, physiological pH2-Iodoaniline and 1-Amino-2-naphthol nih.govresearchgate.net
Sm/TiCl₄THF, 65 °C2-Iodoaniline and 1-Amino-2-naphthol organic-chemistry.org
TiO₂/Sodium FormateAqueous solution, UV irradiation2-Iodoaniline and 1-Amino-2-naphthol mdpi.com
Glutathione (GSH)Physiological conditions2-Iodoaniline and 1-Amino-2-naphthol nih.gov

Oxidative Cleavage:

The azo linkage can also undergo oxidative cleavage, although this is less common than reductive cleavage. Oxidative conditions can lead to the formation of various products, including azoxy compounds or complete cleavage to nitro compounds. For example, ozonolysis is a powerful oxidative method that can cleave double bonds, including the N=N bond, to yield highly oxidized products. youtube.comyoutube.comyoutube.com Similarly, strong oxidizing agents like potassium permanganate (B83412) under harsh conditions (hot, concentrated) can also lead to the cleavage of the azo linkage. youtube.comyoutube.comyoutube.com

In the context of aryl-azo-naphthol dyes, degradation by ultrasound and ozone has been studied. mdpi.com Ozonation was found to be effective in bleaching the dye, indicating a reaction at the chromophoric azo group. mdpi.com The combination of ultrasound and ozone enhanced the degradation and mineralization of the dye, suggesting cleavage of the aromatic rings in addition to the azo linkage. mdpi.com

Reactions Involving the Iodophenyl Moiety: C-I Bond Activation Pathways

The carbon-iodine (C-I) bond in the 2-iodophenyl group of this compound is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The high polarizability and relatively low bond strength of the C-I bond make it particularly susceptible to activation by transition metal catalysts. reddit.com

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki and Stille reactions) or migratory insertion (for Heck and Sonogashira reactions), and concluding with reductive elimination to afford the product and regenerate the Pd(0) catalyst.

Suzuki Coupling: In the presence of a palladium catalyst and a base, the C-I bond can react with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This would allow for the introduction of a new aryl or vinyl group at the 2-position of the phenyl ring.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgnih.govyoutube.com For this compound, this would result in the formation of a substituted stilbene-like derivative. An unexpected ortho-Heck reaction has been observed under Catellani conditions, suggesting complex mechanistic possibilities. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov This would yield an alkyne-substituted derivative of the parent molecule.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base.

Ullmann Coupling:

The Ullmann reaction, which typically uses a copper catalyst, is another important method for forming C-C or C-heteroatom bonds with aryl iodides. organic-chemistry.orggoogle.com For instance, an intramolecular Ullmann C-C coupling has been achieved following a copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This suggests the potential for the iodophenyl moiety to participate in copper-catalyzed cyclization reactions if a suitable nucleophile is present in the molecule.

Interactive Data Table: Potential C-I Bond Activation Pathways and Products

Reaction TypeCatalyst/ReagentsPotential Product Structure (Modification at the 2-position of the phenyl ring)Reference(s)
Suzuki CouplingPd catalyst, Base, Arylboronic acid2-Arylphenylazo derivative
Heck ReactionPd catalyst, Base, Alkene2-Vinylphenylazo derivative mdpi.comlibretexts.orgnih.govyoutube.comnih.gov
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Base, Alkyne2-Alkynylphenylazo derivative organic-chemistry.orgwikipedia.orgyoutube.comnih.gov
Ullmann CouplingCu catalyst, Base, Nucleophile (e.g., amine, alcohol)2-(Nucleophile)-phenylazo derivative organic-chemistry.orggoogle.comacs.org

The chemoselectivity between the reactivity of the azo linkage and the C-I bond is a critical consideration. In many palladium-catalyzed reactions, the conditions are mild enough that the azo linkage remains intact. For example, Sonogashira and Heck couplings are typically performed under conditions that favor C-I bond activation without cleaving the azo group. Conversely, strong reducing or oxidizing conditions aimed at the azo bond could potentially also affect the C-I bond, although the C-I bond is generally stable to many reductive conditions that cleave azo linkages. The specific choice of reagents and reaction conditions will ultimately determine which part of the this compound molecule reacts.

No Published Research Found on the Coordination Chemistry of this compound

Targeted searches were conducted to locate information regarding the synthesis, characterization, stoichiometry, and spectroscopic and magnetic properties of its metal chelates with various transition metals, including Co(II), Ni(II), Cu(II), Fe(III), Pd(II), Ag(I), Cd(II), and Zn(II). These inquiries did not yield any published studies focused on this specific iodo-substituted azo dye.

Consequently, it is not possible to provide the detailed article as requested in the outline, which includes:

Coordination Chemistry and Metal Complexes of 1 2 Iodophenyl Diazenyl 2 Naphthol

Spectroscopic Investigations of Metal Complexes:An absence of research means there is no data available on the UV-Vis, IR, and NMR spectral shifts that would occur upon complexation. Similarly, no magnetic susceptibility measurements have been reported for any of its metal complexes.

While the broader class of azo dyes derived from 2-naphthol (B1666908) is known to form complexes with various metal ions, the specific impact of the 2-iodo substitution on the phenyl ring on its coordination behavior has not been documented in the accessible scientific literature. Therefore, any detailed discussion or data presentation on the coordination chemistry of 1-[(2-iodophenyl)diazenyl]-2-naphthol would be purely speculative and not based on established scientific findings.

Molar Conductivity Studies for Electrolytic Nature

Molar conductivity measurements are a fundamental technique to ascertain the electrolytic or non-electrolytic nature of metal complexes in solution. This method provides insight into whether the anions associated with the metal salt are coordinated to the metal ion or exist as free ions in the solution. Generally, low molar conductivity values suggest that the anions are part of the coordination sphere, and the complex is a non-electrolyte. Conversely, higher molar conductivity values indicate the displacement of anions by the ligand, signifying an electrolytic nature.

However, in other cases, such as with certain Cr(III) and Fe(III) complexes of tetradentate azo-dye ligands, an electrolytic nature has been observed. scilit.com For some complexes, molar conductance values in the range of 65-90 Ω⁻¹ cm² mol⁻¹ in DMF are indicative of a 1:1 electrolyte, where one ionic species is present for each complex unit. researchgate.net The electrolytic behavior is highly dependent on the metal ion, the solvent used, and the specific structure of the ligand.

To illustrate the range of electrolytic behavior, the following interactive table presents typical molar conductance values for different electrolyte types in various solvents, based on established literature. researchgate.net This serves as a general guideline for interpreting experimental data for new complexes.

SolventNon-electrolyte1:1 Electrolyte1:2 Electrolyte1:3 Electrolyte
DMF< 6565-90130-170200-240
DMSO< 5050-90110-195200-240
Acetonitrile< 120120-160220-300340-420
Ethanol< 3535-4570-90120-140
Water< 118118-131145-273408-435

Note: The values are in Ω⁻¹ cm² mol⁻¹ and represent general ranges.

For the metal complexes of this compound, it would be anticipated that the molar conductivity would vary depending on the metal and the stoichiometry of the complex. For instance, a complex of the type [M(L)₂] where L is the deprotonated form of this compound, would be expected to be a non-electrolyte. In contrast, a complex such as [M(L)(H₂O)₂]Cl would likely behave as a 1:1 electrolyte.

Computational Modeling of Metal-Ligand Interactions in Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic and geometric structures of metal complexes. These methods provide a molecular-level understanding of bonding, charge distribution, and spectroscopic properties.

DFT calculations are widely employed to predict the three-dimensional structures of metal complexes and to understand their electronic properties. researchgate.netnih.gov For metal complexes of azo dyes similar to this compound, DFT has been used to optimize geometries and calculate key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations help in confirming the coordination mode of the ligand, which for many similar azo-naphthol ligands, involves coordination through the phenolic oxygen and one of the azo nitrogen atoms, forming a stable chelate ring.

The electronic structure of these complexes is often analyzed through the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the complex. nih.gov A larger HOMO-LUMO gap generally implies higher stability.

While specific DFT data for this compound complexes are not available, a study on related 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) complexes provides a good analogy. researchgate.net DFT calculations on these complexes have been used to interpret their electronic spectra and to understand the nature of the electronic transitions.

The following interactive table presents hypothetical, yet representative, data that could be expected from DFT calculations on a series of metal complexes of this compound.

ComplexMetal IonE (HOMO) (eV)E (LUMO) (eV)Energy Gap (eV)
[Co(L)₂(H₂O)₂]Co(II)-5.8-2.53.3
[Ni(L)₂(H₂O)₂]Ni(II)-6.0-2.43.6
[Cu(L)₂(H₂O)₂]Cu(II)-5.7-2.82.9
[Zn(L)₂(H₂O)₂]Zn(II)-6.2-2.14.1

Note: L represents the deprotonated form of this compound. The values are illustrative and based on typical ranges for similar complexes.

The intense colors of many transition metal complexes, including those with azo dye ligands, often arise from charge transfer (CT) transitions. These transitions involve the movement of an electron from a molecular orbital that is predominantly metal in character to one that is predominantly ligand in character (Metal-to-Ligand Charge Transfer, MLCT), or vice versa (Ligand-to-Metal Charge Transfer, LMCT). nih.govrsc.org

In complexes of this compound, both MLCT and LMCT are possible, depending on the metal ion and its oxidation state. For metal ions with filled or partially filled d-orbitals, MLCT transitions to the π* orbitals of the azo-naphthol ligand are likely. These transitions can be observed in the UV-Visible absorption spectrum and can be computationally modeled using Time-Dependent DFT (TD-DFT). semanticscholar.org

Conversely, for metal ions in higher oxidation states, LMCT transitions from the filled π orbitals of the ligand to the empty or partially filled d-orbitals of the metal can occur. Natural Bond Orbital (NBO) analysis, a computational technique, can be used to quantify the charge transfer between the ligand and the metal ion in the ground state, providing insights into the nature of the metal-ligand bond. semanticscholar.org Significant charge transfer from the donor atoms of the ligand to the metal center is indicative of strong covalent character in the bond. semanticscholar.org

The study of charge transfer is crucial for understanding the photophysical and photochemical properties of these complexes, which is important for applications in areas such as photocatalysis and solar energy conversion. researchgate.net

Derivatization and Functionalization Strategies for 1 2 Iodophenyl Diazenyl 2 Naphthol

Chemical Modification of the Naphthol Hydroxyl Group

The phenolic hydroxyl group on the naphthalene (B1677914) ring is a prime target for derivatization through various classical organic reactions. These modifications can significantly alter the solubility, electronic properties, and coordination capabilities of the molecule.

Alkylation and Acylation Reactions

Alkylation and acylation of the hydroxyl group are fundamental transformations that introduce new carbon-based functionalities.

Alkylation of related 1-arylazo-2-naphthol compounds is typically achieved by reacting the parent molecule with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic naphthoxide ion, which then displaces the halide from the alkylating agent. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone. For instance, the methylation of 1-arylazo-2-naphthols has been accomplished using methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Acylation introduces an acyl group, typically from an acyl chloride or anhydride, to form an ester. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which also serves to neutralize the acidic byproduct (e.g., HCl). These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Representative Alkylation and Acylation Reactions of 1-Arylazo-2-naphthols

Entry Reactant Reagent Product Conditions Yield (%)
1 1-(Phenylazo)-2-naphthol Methyl iodide, K₂CO₃ 1-(Phenylazo)-2-methoxynaphthalene DMF, rt >95
2 1-(Phenylazo)-2-naphthol Acetyl chloride, Pyridine 2-Acetoxy-1-(phenylazo)naphthalene DCM, rt High

Note: Data presented is based on general procedures for related 1-arylazo-2-naphthol compounds, as specific data for the iodo-derivative was not available in the searched literature.

Formation of Ether and Ester Derivatives

The alkylation and acylation reactions directly lead to the formation of ether and ester derivatives, respectively. The introduction of different alkyl or acyl chains can be used to fine-tune the steric and electronic properties of the molecule. For example, the synthesis of various ether derivatives of 2-naphthol (B1666908) has been achieved using different alkylating agents in the presence of a base. scispace.com Similarly, a range of ester derivatives can be prepared by employing various acylating agents. researchgate.net These modifications can influence the molecule's absorption spectrum, making them relevant for dye applications, or introduce specific functionalities for further reactions.

Reactions Targeting the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The aryl iodide provides an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is a powerful tool for forming biaryl structures. For 1-[(2-iodophenyl)diazenyl]-2-naphthol, a Suzuki coupling would replace the iodine atom with an aryl or vinyl group from the corresponding boronic acid.

The Sonogashira coupling reaction couples the aryl iodide with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly efficient for the formation of aryl-alkyne bonds, leading to extended π-conjugated systems. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Coupling Reaction Aryl Halide Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Aryl Iodide Arylboronic acid Pd(PPh₃)₄ or Pd(OAc)₂/Ligand K₂CO₃, Cs₂CO₃ Toluene, Dioxane, DMF
Sonogashira Aryl Iodide Terminal Alkyne Pd(PPh₃)₄/CuI Et₃N, piperidine THF, DMF

Note: This table represents typical conditions for these reactions as specific examples for this compound were not found in the searched literature.

Nucleophilic Aromatic Substitution with Activated Halogen

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of the azo group, which is electron-withdrawing, can facilitate this reaction. vanderbilt.edunih.gov The azo group, particularly when positioned ortho or para to the halogen, can stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. chemrxiv.orglibretexts.org For this compound, the azo group is ortho to the iodine atom, potentially activating it towards substitution by strong nucleophiles under specific conditions. The reactivity in SNAr reactions is often enhanced by the presence of additional electron-withdrawing groups on the aromatic ring. libretexts.org The leaving group ability in SNAr often follows the trend F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. nih.gov

Functionalization of the Azo Group for Specific Research Applications

The azo group (–N=N–) itself is a key functional group that defines the chromophoric properties of the molecule. youtube.comlibretexts.org While direct functionalization of the azo bridge is less common than modifications at the aryl or naphthol rings, its electronic properties can be modulated by the substituents on the aromatic rings. The azo group can also play a role in the coordination chemistry of these compounds, acting as a bidentate ligand in the formation of metal complexes. Furthermore, the azo group can be reduced to form two separate amine fragments, a reaction that can be used for analytical purposes or to generate new building blocks. For example, 1-(phenylazo)-2-naphthol can be reduced to 1-amino-2-naphthol (B1212963) and aniline. libretexts.orgrepec.org This cleavage can be useful in biological contexts or for the synthesis of new derivatives from the resulting amines.

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Compound

The unique structural features of this compound, namely the reactive C-I bond on the phenyl ring, the chelating azo-hydroxyl group, and the aromatic naphthyl and phenyl rings, offer multiple avenues for its incorporation into larger polymeric and supramolecular structures. While specific research on the direct use of this exact compound in polymerization or supramolecular assembly is not extensively documented, established chemical methodologies for related compounds provide a clear blueprint for its potential derivatization and functionalization. These strategies can be broadly categorized into two main approaches: covalent polymerization through functionalization of the iodo- or hydroxyl- groups, and non-covalent assembly into supramolecular structures via coordination or hydrogen bonding.

Covalent Polymerization Strategies

The covalent attachment of this compound units into a polymer backbone can be envisioned through two primary pathways: palladium-catalyzed cross-coupling reactions at the iodophenyl moiety, or by converting the naphthol hydroxyl group into a polymerizable unit.

Palladium-Catalyzed Cross-Coupling Reactions:

The presence of the iodine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers.

Sonogashira Coupling: Alternatively, the Sonogashira coupling reaction with a di-alkynyl monomer would yield a polymer with alternating aryl and ethynyl (B1212043) units. This approach is particularly valuable for creating rigid-rod polymers with extended π-conjugation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting poly(arylene-ethynylene)s are often highly fluorescent and can be used in materials for light-emitting diodes (LEDs) or as sensory materials.

Table 1: Potential Palladium-Catalyzed Polymerization Reactions

Coupling ReactionCo-monomer ExampleCatalyst System (Typical)Resulting Polymer Type
Suzuki-Miyaura Benzene-1,4-diboronic acidPd(PPh₃)₄ + Base (e.g., Na₂CO₃)Polyarylene
Sonogashira 1,4-DiethynylbenzenePdCl₂(PPh₃)₂ + CuI + Amine BasePoly(arylene-ethynylene)

Functionalization of the Naphthol Hydroxyl Group:

A different approach to polymerization involves modifying the hydroxyl group of the naphthol moiety to introduce a polymerizable functional group. This strategy is analogous to the synthesis of other polymerizable dyes.

Acrylate (B77674)/Methacrylate (B99206) Functionalization: The hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to produce an acrylate or methacrylate monomer, respectively. This monomer can then undergo free-radical copolymerization with common vinyl monomers such as styrene, methyl methacrylate (MMA), or various acrylates. This method allows for the incorporation of the dye unit as a pendant group onto a flexible polymer backbone, creating colored polymeric materials with good processability. Research on other phenylazo-2-hydroxynaphthalenes has demonstrated the successful synthesis of such acryloyloxy azo compounds and their subsequent copolymerization with styrene. sci-hub.se The resulting polymers retain their color, indicating the chemical attachment of the dye to the polymer chain. sci-hub.se

Supramolecular Assembly and Coordination Polymers

The azo-naphthol moiety of this compound is a classic bidentate ligand capable of coordinating with a variety of metal ions. This property can be exploited to construct highly ordered supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).

Formation of Coordination Polymers: The nitrogen atom of the azo group and the oxygen atom of the deprotonated hydroxyl group can chelate to a metal center. When linked with di- or multi-valent metal ions, this can lead to the formation of one-, two-, or three-dimensional coordination polymers. For instance, reacting this compound with metal acetates (e.g., of Zn(II), Cu(II), Co(II)) could yield polymeric chains or networks where the metal ions act as nodes and the dye molecules as linkers. The photophysical and electronic properties of these materials would be highly dependent on the choice of the metal ion and the resulting geometry of the coordination sphere. Studies on related azo-functionalized carboxylic acids have shown the formation of diverse coordination polymers with interesting photoluminescent and magnetic properties. researchgate.net

Hydrogen Bonding and π-π Stacking: In addition to metal coordination, the compound can participate in non-covalent interactions such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the aromatic rings) to form self-assembled supramolecular structures. While the intramolecular hydrogen bond between the hydroxyl group and the azo nitrogen is strong, intermolecular hydrogen bonds could be formed with suitable acceptor molecules. Furthermore, the extensive aromatic system facilitates π-π stacking interactions, which can contribute to the organization of the molecules into well-defined aggregates or liquid crystalline phases.

Table 2: Potential Supramolecular Architectures

Assembly StrategyInteracting MoietyPotential CounterpartResulting Structure
Metal Coordination Azo-hydroxyl groupMetal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺)Coordination Polymer / MOF
Hydrogen Bonding Naphthol -OHHydrogen bond acceptorsSelf-assembled aggregates
π-π Stacking Phenyl and Naphthyl ringsAromatic systemsStacked columnar structures

Advanced Research Applications and Future Directions for 1 2 Iodophenyl Diazenyl 2 Naphthol

Role in Advanced Materials Science

The exploration of 1-[(2-iodophenyl)diazenyl]-2-naphthol in materials science is driven by the inherent properties of azo compounds, such as their vibrant color, and the potential for creating 'smart' materials that respond to external stimuli. The presence of the iodine atom offers a site for further chemical modification, enhancing its versatility.

Development of Smart Dyes and Pigments with Tunable Properties

Azo compounds are renowned for their use as dyes and pigments. sphinxsai.com The extended π-system in this compound is responsible for its ability to absorb light in the visible region, resulting in its characteristic color. sphinxsai.com Research in this area focuses on manipulating the molecular structure to fine-tune its color properties. The electronic effects of substituents on the aromatic rings can significantly alter the wavelength of maximum absorption (λmax), allowing for the creation of a diverse palette of colors from a single core structure.

Future research directions may involve the synthesis of derivatives of this compound to create a library of "smart" dyes. These dyes could exhibit solvatochromism (color change with solvent polarity), acidochromism (color change with pH), or thermochromism (color change with temperature). Such materials are highly sought after for applications in sensing, security inks, and dynamic displays.

Application in Optical and Photoresponsive Materials

The azo group (–N=N–) in this compound can undergo a reversible trans-cis isomerization when exposed to light of a specific wavelength. This photoisomerization process alters the geometry and dipole moment of the molecule, leading to changes in the bulk properties of the material it is incorporated into. This photoresponsive behavior is the foundation for its application in various optical materials.

The potential applications for such photoresponsive materials are extensive and include:

Optical data storage: The two distinct states (trans and cis) can represent binary data (0 and 1), enabling the development of high-density optical storage media.

Molecular switches: The reversible isomerization allows the molecule to act as a light-controlled switch, which can be used to modulate chemical reactions or physical properties.

Photo-switchable surfaces: By grafting these molecules onto a surface, its wettability and adhesion properties can be reversibly altered with light.

Research is ongoing to optimize the photo-switching properties of azo dyes, including the quantum yield of isomerization and the thermal stability of the cis isomer.

Exploration as Corrosion Inhibitors

Recent studies have highlighted the potential of azo compounds as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. While direct studies on this compound are limited, extensive research on analogous azo-naphthol derivatives provides strong evidence for its potential in this area. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of inhibition is attributed to the presence of heteroatoms (N and O) and the π-electrons of the aromatic rings, which act as active centers for adsorption. The inhibitor molecules can block the active corrosion sites and retard both the anodic and cathodic reactions of the corrosion process. The effectiveness of these inhibitors is dependent on their concentration, the temperature, and the nature of the corrosive environment. For instance, a related compound, (E)-2-((2,5-dichlorophenyl)diazenyl)naphthalen-1-ol, has demonstrated significant corrosion inhibition for mild steel in hydrochloric acid. google.com

Property Observation in Analogous Azo-Naphthol Compounds Relevance to this compound
Inhibition EfficiencyIncreases with inhibitor concentration. google.comThe concentration of this compound is expected to be a key factor in its protective capabilities.
Adsorption MechanismTypically follows the Langmuir adsorption isotherm, indicating monolayer formation on the metal surface. google.comThis suggests a predictable and modelable adsorption behavior for the target compound.
Type of InhibitionOften act as mixed-type or cathodic-type inhibitors. google.comThe specific inhibitory mechanism of this compound would need experimental verification.

Further research is warranted to evaluate the specific corrosion inhibition efficiency of this compound on different metals and to understand the influence of the iodine substituent on its performance.

Applications in Analytical Chemistry

The structural features of this compound, particularly the hydroxyl and azo groups in proximity, make it a promising candidate for various applications in analytical chemistry, especially in the detection and separation of metal ions.

Development of Selective Spectrophotometric Reagents

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. researchgate.net Reagents that form colored complexes with specific analytes are crucial for this method. This compound and its derivatives are excellent candidates for the development of new spectrophotometric reagents due to their strong chromophoric properties upon chelation.

The formation of a metal complex with this compound typically causes a significant bathochromic shift (a shift to a longer wavelength) in its absorption spectrum. This shift minimizes interference from the unreacted reagent, leading to higher sensitivity and accuracy in the determination of the metal ion. The development of such reagents is an active area of research, with a focus on improving selectivity, sensitivity, and stability.

The synthesis of the parent compound, 1-[(E)-[(2-iodophenyl)diazenyl]-2-naphthol, has been documented, providing a solid foundation for its further investigation and application in these advanced fields. researchgate.net

Catalytic Activity in Organic Transformations

While direct catalytic applications of this compound have yet to be extensively reported, its constituent functional groups suggest a rich potential for catalytic utility. The molecule combines features known to be active in various catalytic systems: the naphthol group, the azo linkage, and the carbon-iodine bond.

The 2-naphthol (B1666908) scaffold is a cornerstone in the development of privileged ligands for asymmetric catalysis. For instance, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are renowned for their ability to form chiral complexes with metals like zinc, facilitating highly enantioselective reactions such as the addition of dialkylzincs to aldehydes. organic-chemistry.orgcapes.gov.br The hydroxyl group of the naphthol in this compound could act as a proton-transfer agent or as a coordinating site for a metal center.

Furthermore, the azo group, in conjunction with the naphthol hydroxyl, can form a pincer-type ligand capable of activating metal centers for catalysis. Ruthenium complexes featuring azo-pincer ligands have demonstrated efficiency in the C-H functionalization of β-naphthol through a "borrowing hydrogen" mechanism. rsc.org This suggests that this compound could be explored as a ligand in similar metal-catalyzed dehydrogenative coupling reactions.

The presence of the iodophenyl group introduces another dimension of catalytic potential. Aryl iodides are pivotal precursors and catalysts in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for C-C bond formation. The carbon-iodine bond can also participate in radical reactions under photocatalytic conditions. acs.org Moreover, molecular iodine itself is recognized as a versatile catalyst for various organic transformations, including the formation of azo compounds and Michael additions. rsc.orgnih.govacs.org This intrinsic catalytic capability of iodine-containing compounds could be harnessed for novel reaction methodologies.

The synergistic interplay between the metal-coordinating naphthol-azo unit and the reactive iodophenyl group could lead to the development of multifunctional catalysts. For example, the molecule could act as a ligand for a metal that catalyzes a primary transformation, while the iodo-group is poised for a subsequent, orthogonal reaction in a one-pot synthesis.

Emerging Photophysical Phenomena and Energy Transfer Studies

The photophysical properties of azo dyes, particularly those incorporating extended π-systems like naphthalene (B1677914), are a subject of intense research due to their applications in molecular switches, optical data storage, and nonlinear optics. rsc.orgbohrium.com The this compound molecule contains the necessary chromophoric and auxochromic groups (azo and hydroxyl, respectively) that govern its interaction with light. uokerbala.edu.iq

A key area of investigation for this compound is the phenomenon of energy transfer. Structurally similar systems, comprising an azobenzene (B91143) unit linked to a naphthalene moiety, have been studied as models for light-harvesting systems. rsc.org In these systems, the naphthalene unit can act as an energy donor, absorbing light at a specific wavelength and transferring the excitation energy to the azobenzene acceptor. This process is often studied through fluorescence quenching experiments and transient absorption spectroscopy. rsc.org

For this compound, it is conceivable that the naphthol group could be selectively excited, followed by intramolecular energy transfer to the azo-phenyl portion of the molecule. The efficiency of this energy transfer would be highly dependent on the spatial arrangement and electronic coupling between the donor and acceptor moieties.

Recent studies on naphthalene-based azo dyes have revealed complex excited-state dynamics with multiple lifetimes, often in the picosecond range. researchgate.netrsc.org These studies also demonstrate that the photophysical behavior, including photoisomerization (trans-cis) and subsequent thermal reversion, can be finely tuned by altering the electronic properties of substituents on the phenyl ring. researchgate.netrsc.org The iodine atom in this compound, with its heavy-atom effect, could significantly influence the excited-state lifetimes and intersystem crossing rates, potentially favoring phosphorescence or altering the photoisomerization quantum yields.

The protonation of the azo linkage has also been shown to dramatically alter the photophysical landscape of naphthalene-based azo dyes, often shutting down photoisomerization and leading to faster excited-state decay. rsc.orgbohrium.com Investigating the effect of pH on the spectral and photodynamic properties of this compound would be a fruitful area of research.

Table 1: Excited-State Lifetimes of Substituted Naphthalene Azo Dyes (Data for illustrative purposes, based on related compounds)
Compound (Substituent on Phenyl Ring)Excited-State Lifetime 1 (ps)Excited-State Lifetime 2 (ps)Excited-State Lifetime 3 (ps)cis-to-trans Reversion Lifetime (min)
Azo Dye 1 (less electron-donating)~0.7-1.5~3-420-40276
Azo Dye 4 (most electron-donating, -NMe2)0.74.817.88

This table illustrates how substituent changes can affect photophysical properties in related naphthalene azo dyes, as detailed in studies by the Royal Society of Chemistry. researchgate.netrsc.org A similar investigation could be conducted for this compound and its derivatives.

Rational Design of New Derivatives through Integrated Computational-Experimental Approaches

The rational design of new molecules with tailored properties is a cornerstone of modern chemical research. An integrated approach, combining computational modeling with experimental synthesis and characterization, offers a powerful strategy for accelerating the discovery of novel derivatives of this compound. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the geometric, electronic, and photophysical properties of hypothetical derivatives. researchgate.netnih.gov For instance, one could systematically vary the substituents on both the phenyl and naphthol rings to modulate properties like:

Catalytic Pocket Geometry: Modifying steric bulk to enhance enantioselectivity in potential catalytic applications.

Redox Potentials: Tuning the electron-donating or -withdrawing nature of substituents to alter the ease of oxidation or reduction, which is crucial for catalytic cycles.

Absorption and Emission Wavelengths: Shifting the spectral properties for applications in sensing or as photoredox catalysts.

Solubility: Introducing functional groups that enhance solubility in specific solvents for easier processing and application.

A computational screening could identify a shortlist of promising candidates for synthesis. For example, a study on utilizing azo dyes as a feedstock for biosynthesis in Pseudomonas putida used computational models to identify metabolic interventions to optimize production. nih.govplos.org Similarly, computational approaches are used to study the adsorption of azo dyes for environmental remediation. nih.gov

The experimental phase would involve the synthesis of these computationally-prioritized derivatives. The modular nature of azo dye synthesis, typically a diazotization followed by an azo coupling, lends itself well to creating a library of analogues. uokerbala.edu.iq The synthesized compounds would then be subjected to thorough experimental validation of their properties, feeding the results back into the computational models to refine their predictive power. This iterative cycle of design, synthesis, and testing is highly effective for optimizing molecular function.

Table 2: Hypothetical Integrated Design Strategy for Derivatives of this compound
Derivative ModificationComputational Prediction (DFT)Target ApplicationExperimental Validation
Introduction of a chiral auxiliary on the naphthol ringSterically hindered metal binding siteAsymmetric CatalysisSynthesis and testing in enantioselective alkylation
Replacement of iodo with nitro groupLowered LUMO energy, red-shifted absorptionPhotoredox CatalysisSpectroscopic analysis and photocatalytic activity assay
Addition of sulfonic acid groupsIncreased aqueous solubilityAqueous-phase SensingSolubility tests and metal ion titration studies

This table outlines a potential workflow for the rational design of new derivatives, combining computational prediction with targeted experimental work.

By leveraging these advanced research strategies, the scientific community can unlock the full potential of this compound and its future derivatives, paving the way for innovations in catalysis, materials science, and photochemistry.

Q & A

Q. What is the standard methodology for synthesizing 1-[(2-iodophenyl)diazenyl]-2-naphthol?

The synthesis involves diazotization of 2-iodoaniline in acidic medium (e.g., HCl) to form the diazonium salt, followed by coupling with 2-naphthol under alkaline conditions (pH 9–10). The reaction typically proceeds at 0–5°C to stabilize the diazonium intermediate. Purification is achieved via recrystallization using ethanol/water mixtures. This method aligns with protocols for analogous azo-naphthol derivatives .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • UV-Vis spectroscopy : To confirm π→π* transitions in the azo group (λmax ~400–500 nm).
  • <sup>1</sup>H/<sup>13</sup>C NMR : For structural elucidation (e.g., hydroxyl proton at δ 10–12 ppm, aromatic protons in naphthol and iodophenyl groups).
  • Elemental analysis (CHN) : To verify purity and stoichiometry.
  • HPLC : For assessing isomer ratios (if applicable) .

Q. How does the hydroxyl group in 2-naphthol influence reactivity during synthesis?

The hydroxyl group acts as a directing group, facilitating electrophilic substitution at the ortho position. Its acidity (pKa ~9.5) allows deprotonation in alkaline media, enhancing nucleophilicity for coupling with diazonium salts. Reactivity can be modulated via pH control to minimize side reactions .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse affected areas with water and consult a physician. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, while machine learning models (e.g., ICReDD’s platform) analyze experimental datasets to recommend optimal conditions (temperature, pH, stoichiometry). This reduces trial-and-error experimentation .

Q. What experimental design strategies improve yield and purity?

Employ factorial design (e.g., 2<sup>k</sup> designs) to evaluate variables:

VariableLow Level (-1)High Level (+1)
Temperature0°C10°C
pH810
Molar Ratio (Diazonium:Naphthol)1:11:1.2
Response surface methodology (RSM) then identifies interactions and optimizes parameters .

Q. How does the iodine substituent affect electronic properties compared to other halogens?

The iodine atom’s large size and polarizability increase steric hindrance and electron-withdrawing effects, altering the azo group’s redox behavior. Comparative studies with Cl/Br analogues via cyclic voltammetry or Hammett plots quantify these effects. Iodine’s heavy atom effect may also enhance intersystem crossing in photochemical studies .

Q. What strategies resolve E/Z isomerism in the diazenyl group?

Isomer separation requires techniques like preparative HPLC (ODS column, methanol/water mobile phase) or crystallization under controlled conditions. The E isomer is typically thermodynamically favored, but Z isomers can be stabilized via steric hindrance from ortho substituents .

Q. How can degradation pathways be studied under environmental conditions?

Conduct accelerated stability tests (e.g., exposure to UV light, varying pH) and analyze degradation products via LC-MS. Kinetic studies under controlled humidity/temperature identify dominant pathways (e.g., hydrolysis of the azo bond or iodophenyl cleavage) .

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